molecular formula C30H44O7 B1249422 (6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Cat. No.: B1249422
M. Wt: 516.7 g/mol
InChI Key: LWPLEHFGBRFRKI-BBFKVXDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of triterpenoids .

Industrial Production Methods: Industrial production of ganoderic acid B typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as bioengineering and the use of various growth media and nutrient substrates have been employed to enhance the yield of ganoderic acids . Additionally, methods like supercritical fluid extraction have been explored for efficient extraction of these compounds .

Chemical Reactions Analysis

Types of Reactions: (6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of ganoderic acid B, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Mechanism of Action

(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is unique among ganoderic acids due to its specific structure and biological activities. Similar compounds include:

  • Ganoderic acid A
  • Ganoderic acid C
  • Ganoderic acid D
  • Ganoderol
  • Ergosterol

Compared to these compounds, ganoderic acid B has shown distinct pharmacological profiles, particularly in its anti-cancer and immunomodulatory effects .

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,22+,28+,29-,30+/m1/s1

InChI Key

LWPLEHFGBRFRKI-BBFKVXDGSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Synonyms

ganoderic acid B

Origin of Product

United States

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